molecular formula C6H11N2NaS2 B7759636 sodium;4-methylpiperazine-1-carbodithioate

sodium;4-methylpiperazine-1-carbodithioate

Cat. No.: B7759636
M. Wt: 198.3 g/mol
InChI Key: JPKVEDOCKBMPHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-methylpiperazine-1-carbodithioate is a chemical compound with the molecular formula C6H11N2S2.Na. It is a derivative of piperazine, a heterocyclic amine, and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-methylpiperazine-1-carbodithioate can be synthesized through the reaction of 4-methylpiperazine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of sodium 4-methylpiperazine-1-carbodithioate follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sodium 4-methylpiperazine-1-carbodithioate involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s sulfur atoms play a crucial role in binding to metal ions, which can then participate in redox reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethyldithiocarbamate
  • Sodium dimethyldithiocarbamate
  • Sodium pyrrolidine dithiocarbamate

Uniqueness

Sodium 4-methylpiperazine-1-carbodithioate is unique due to its piperazine ring, which imparts distinct chemical and biological properties. Compared to other dithiocarbamates, it has a higher affinity for certain metal ions and exhibits different reactivity patterns .

Properties

IUPAC Name

sodium;4-methylpiperazine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVEDOCKBMPHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2NaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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